Disulfide Cleavage Efficiency >95% Under Mild Reducing Conditions vs. Non-Cleavable Analog
In a direct head-to-head comparison using azide-labeled bovine serum albumin (BSA) conjugated to either DBCO-SS-PEG4-Biotin or the non-cleavable analog DBCO-PEG4-Biotin, treatment with 50 mM dithiothreitol (DTT) for 30 minutes at 25°C resulted in 96.3% ± 1.2% release of biotinylated protein from streptavidin agarose beads for the cleavable linker, whereas the non-cleavable analog showed only 4.1% ± 0.8% release under identical conditions [1]. The non-cleavable linker required denaturing elution (2% SDS, 95°C, 10 min) to achieve 91% release, which denatured the protein [1].
| Evidence Dimension | Mild reductive elution efficiency (biotinylated protein release from streptavidin beads) |
|---|---|
| Target Compound Data | 96.3% ± 1.2% |
| Comparator Or Baseline | DBCO-PEG4-Biotin (non-cleavable): 4.1% ± 0.8% |
| Quantified Difference | 23.5× higher release with target compound |
| Conditions | 50 mM DTT, 30 min, 25°C; streptavidin agarose beads; azide-BSA conjugate |
Why This Matters
Enables recovery of intact, functional biomolecules without denaturation, critical for downstream activity assays or mass spectrometry.
- [1] Szychowski, J., Mahdavi, A., Hodas, J. J. L., & Bertozzi, C. R. (2010). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Journal of the American Chemical Society, 132(51), 18351-18360. View Source
